Product packaging for Ethyl 2-(thietan-3-ylidene)acetate(Cat. No.:CAS No. 1223573-30-5)

Ethyl 2-(thietan-3-ylidene)acetate

Cat. No.: B567349
CAS No.: 1223573-30-5
M. Wt: 158.215
InChI Key: YCIMIBQKAIDZFE-UHFFFAOYSA-N
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Description

Significance within Ylide Chemistry and Alkenyl Ester Synthesis

Ethyl 2-(thietan-3-ylidene)acetate is primarily synthesized through a Wittig-type reaction, specifically the Horner-Wadsworth-Emmons (HWE) reaction. libretexts.org This powerful olefination method involves the reaction of a stabilized phosphonate (B1237965) ylide with a ketone or aldehyde. libretexts.org In the case of this compound, the reaction proceeds between thietan-3-one (B1315229) and a phosphonate reagent such as ethyl (triphenylphosphoranylidene)acetate or a related phosphonate ester. ethz.ch

The HWE reaction is renowned for its ability to form carbon-carbon double bonds with high stereoselectivity, typically favoring the formation of the (E)-alkene. The reaction's utility is further enhanced by the fact that the phosphate (B84403) byproduct is water-soluble, simplifying purification of the desired alkenyl ester. nih.gov The synthesis of this compound via the HWE reaction highlights the importance of ylide chemistry in accessing functionalized alkenes that can serve as versatile building blocks in subsequent transformations. libretexts.org The presence of the electron-withdrawing ester group stabilizes the adjacent ylide, facilitating the reaction with the ketone functionality of thietan-3-one.

A documented synthesis of this compound involves the reaction of thietan-3-one with (carbethoxymethylene)triphenylphosphorane (B24862) in dichloromethane (B109758) at room temperature, affording the target compound in high yield. ethz.ch

Role of the Thietane (B1214591) Ring System in Advanced Molecular Architectures

The thietane ring, a four-membered heterocycle containing a sulfur atom, is a key structural motif found in various natural products and pharmacologically active compounds. libretexts.orgnih.gov Its inclusion in molecular design is of growing interest to medicinal chemists. The strained nature of the thietane ring imparts unique conformational properties and can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. globallabor.com.br

Thietane derivatives have been incorporated into a range of biologically active molecules, including antiviral agents, anticancer drugs, and pesticides. nih.gov For instance, thietane-containing nucleosides have been investigated as potential antiviral therapies. nih.gov The sulfur atom in the thietane ring can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be crucial for binding to biological targets. libretexts.org The substitution of an oxetane (B1205548) ring with a thietane ring in certain antiviral compounds has been shown to enhance their activity, potentially due to stronger interactions with the target enzyme. libretexts.org

Overview of Key Research Trajectories and Scientific Relevance

Current research involving this compound and related thietane derivatives is focused on their application as building blocks for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. globallabor.com.brresearchgate.net The exocyclic double bond and the ester functionality of this compound provide handles for further chemical modifications, allowing for the construction of more elaborate molecular architectures. ethz.ch

One area of investigation involves the use of this compound in Michael additions, where the double bond can react with nucleophiles to introduce new substituents. ethz.ch Furthermore, the ester group can be hydrolyzed or converted into other functional groups, expanding the synthetic utility of this compound. Research has also explored the synthesis of various derivatives of thietane-containing compounds and their potential antimicrobial activities. nih.govsrce.hr

The scientific relevance of this compound lies in its ability to serve as a versatile starting material for the synthesis of diverse thietane-containing molecules. As the demand for novel chemical matter in drug discovery and materials science continues to grow, the development of synthetic routes to and the exploration of the reactivity of building blocks like this compound will remain an active area of research.

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
CAS Number1223573-30-5 globallabor.com.brchemshuttle.comcymitquimica.comsigmaaldrich.cn
Molecular FormulaC₇H₁₀O₂S chemshuttle.com
Molecular Weight158.22 g/mol chemshuttle.com
Purity>95% globallabor.com.brchemshuttle.com
Storage2-8 °C chemshuttle.com

Table 2: Spectroscopic Data for this compound

TechniqueDataSource
¹H NMR (300 MHz, CDCl₃)δ = 5.48 (quint, J=2.5, 1H), 4.35 (dd, J=5.6, 2.5, 2H), 4.14 (q, J=7.1, 2H), 4.03-3.94 (m, 2H), 1.26 (t, J=7.1, 3H) ethz.ch
¹³C NMR (75 MHz, CDCl₃)δ = 165.3, 159.0, 114.7, 60.0, 37.9, 35.4, 14.2 ethz.ch
IR (thin film)2984, 2925, 1713, 1669, 1337, 1216, 1162, 1108, 1036, 773 cm⁻¹ ethz.ch
HRMS (EI)m/z calculated for C₇H₁₀O₂S [M]⁺: 158.0396; found: 158.0398 ethz.ch

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2S B567349 Ethyl 2-(thietan-3-ylidene)acetate CAS No. 1223573-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(thietan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-2-9-7(8)3-6-4-10-5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMIBQKAIDZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223573-30-5
Record name ethyl 2-(thietan-3-ylidene)acetate
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Spectroscopic and Advanced Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of Ethyl 2-(thietan-3-ylidene)acetate in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the ethyl group, the thietane (B1214591) ring, and the vinylic proton. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are crucial for structural assignment. For instance, the ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which in turn appear as a triplet. The protons on the thietane ring and the exocyclic double bond exhibit more complex splitting patterns due to their unique chemical and magnetic environments. Analysis of these patterns is critical for confirming the ylidene structure.

Table 1: Predicted ¹H NMR Data for this compound This table presents hypothetical yet representative data based on the known structure.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
=CH (vinylic) 5.5 - 6.0 t (triplet) 1H ~2-3
-CH₂- (thietane ring) 4.0 - 4.5 m (multiplet) 2H -
-CH₂- (thietane ring) 3.8 - 4.3 m (multiplet) 2H -
O-CH₂- (ethyl) 4.1 - 4.2 q (quartet) 2H ~7.1

¹³C NMR spectroscopy is used to analyze the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp²) and its bonding environment (e.g., carbonyl, alkene, aliphatic). The spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. srce.hrnih.gov

Table 2: Predicted ¹³C NMR Data for this compound This table presents hypothetical yet representative data based on the known structure.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (ester carbonyl) 165 - 170
=C (alkene, quaternary) 140 - 145
=CH (alkene, methine) 115 - 120
O-CH₂ (ethyl) 60 - 62
-CH₂- (thietane ring) 30 - 35
-CH₂- (thietane ring) 28 - 33

Two-dimensional (2D) NMR techniques are indispensable for confirming the complex structural assignments by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, COSY would show cross-peaks between the vinylic proton and the adjacent methylene protons of the thietane ring, as well as between the methylene and methyl protons of the ethyl group, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is crucial for definitively assigning the signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying and confirming the placement of quaternary carbons and functional groups. Key correlations would include the one between the carbonyl carbon and the protons of the ethyl group's methylene and the vinylic proton, solidifying the ester and alkene structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy methods like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display strong absorption bands characteristic of its functional groups. srce.hrresearchgate.net A prominent, sharp peak corresponding to the C=O stretch of the ester group is anticipated, along with a peak for the C=C stretch of the exocyclic double bond. Absorptions for C-O and C-S single bond stretching would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.net The C=C double bond and the C-S bonds of the thietane ring are expected to produce distinct and often strong signals in the Raman spectrum, which can be easier to identify than in the IR spectrum where they might be weak or obscured. spectroscopyonline.com

Table 3: Key Vibrational Spectroscopy Data for this compound This table presents expected absorption ranges based on functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
C=O (Ester) Stretch 1710 - 1735 (Strong) 1710 - 1735 (Weak)
C=C (Alkene) Stretch 1640 - 1680 (Medium) 1640 - 1680 (Strong)
C-O (Ester) Stretch 1000 - 1300 (Strong) Weak/Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. The molecular formula of this compound is C₇H₁₀O₂S, with a molecular weight of 158.22 g/mol . chemshuttle.com The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern would provide evidence for the structure, with characteristic losses of fragments such as the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or cleavage of the thietane ring.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Identity
158 [M]⁺ (Molecular Ion)
113 [M - OC₂H₅]⁺
85 [M - COOC₂H₅]⁺

Advanced Chromatographic Separation and Detection Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for analyzing reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. sielc.comgoogleapis.com A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net This method can effectively separate the target compound from impurities, starting materials, and byproducts, allowing for accurate purity quantification (e.g., >95%). chemshuttle.com

Gas Chromatography (GC): Given its likely volatility, GC is also a suitable technique for purity analysis. researchgate.netcabidigitallibrary.org A capillary column with a nonpolar or medium-polarity stationary phase would be used. When coupled with a mass spectrometer (GC-MS), this method provides separation and identification of volatile components in a sample, confirming the identity of the main peak as this compound and identifying any minor impurities.

Advanced Research Applications and Future Directions for Ethyl 2 Thietan 3 Ylidene Acetate

Role as a Synthetic Intermediate in Complex Molecule Construction

The strategic placement of multiple functional groups within Ethyl 2-(thietan-3-ylidene)acetate makes it a highly valuable intermediate for organic synthesis. Its utility is primarily demonstrated in its capacity to act as a foundational element for constructing novel heterocyclic systems and as a precursor to compounds bearing multiple functional groups.

Building Block for Novel Heterocyclic Scaffolds

This compound is an effective starting material for the synthesis of diverse and complex heterocyclic scaffolds. Thietanes are recognized as important structural motifs in biologically active compounds and serve as versatile intermediates for creating other sulfur-containing heterocycles. researchgate.netresearchgate.net The presence of the exocyclic double bond in conjugation with the ester group provides a reactive site for cycloaddition and condensation reactions.

Research has shown its specific application in the synthesis of advanced angular spirocycles. For instance, the reaction of this compound with benzylamine (B48309) is a step toward creating more complex spiro[3.3]heptane scaffolds, which are of significant interest in medicinal chemistry. ethz.ch This highlights the compound's role in exploring novel chemical space. ethz.ch Furthermore, thietane (B1214591) derivatives are broadly used to access a range of heterocyclic systems, including substituted pyrimidines and thiazoles, which are core structures in many pharmaceuticals. researchgate.netmdpi.com

Table 1: Examples of Heterocyclic Scaffolds Derived from Thietane-Based Intermediates


Scaffold TypeSynthetic ApproachSignificanceReference
Advanced Angular SpirocyclesReaction of this compound with amines (e.g., benzylamine) to build up the spirocyclic core.Provides access to rigid, three-dimensional structures valuable in medicinal chemistry. mdpi.com
Substituted PyrimidinesGeneral use of thietane derivatives in multi-step syntheses to incorporate the thietane moiety into pyrimidine (B1678525) rings.Pyrimidine core is found in numerous biologically active compounds, including antimicrobials. researchgate.net
Thiopyrano[2,3-d]thiazolesThiazolidine derivatives (related sulfur heterocycles) undergo hetero-Diels-Alder reactions to form fused thiopyranothiazole systems.These fused scaffolds are investigated for anti-inflammatory, antibacterial, and anticancer activities. mdpi.com

Precursor for Polyfunctionalized Organic Compounds

The structure of this compound contains multiple reactive sites that can be selectively modified to introduce a variety of functional groups. This capacity makes it a valuable precursor for polyfunctionalized organic compounds. The primary reactive centers are the α,β-unsaturated ester system and the thietane ring itself.

The conjugated system is susceptible to Michael addition reactions, allowing for the introduction of a wide range of nucleophiles at the β-position to the ester. This reaction is a common strategy for forming new carbon-carbon and carbon-heteroatom bonds. A similar reactivity pattern is observed in its oxetane (B1205548) analog, methyl 2-(oxetan-3-ylidene)acetate, which readily undergoes aza-Michael additions with various heterocyclic amines. mdpi.comThe ester functionality can be hydrolyzed to the corresponding carboxylic acid, amidated, or reduced to an alcohol, providing further points for diversification. The strained thietane ring can be oxidized at the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone (thietane-1,1-dioxide), which significantly alters the electronic properties and conformation of the ring. nih.gov

Table 2: Potential Functional Group Transformations of this compoundGenerated html

Emerging Catalytic Systems and Methodologies for Compound Derivatization

The derivatization of this compound is pivotal for exploring its chemical space and developing new applications. The presence of an α,β-unsaturated ester moiety attached to a strained thietane ring offers multiple avenues for chemical modification. Research into catalytic systems for these transformations is crucial for achieving high efficiency, selectivity, and diversity in the resulting derivatives.

The exocyclic double bond in this compound is susceptible to conjugate addition reactions. libretexts.org For instance, the reaction with primary amines like benzylamine can proceed, likely through a base-catalyzed or self-catalyzed mechanism, to yield the corresponding β-amino ester derivative. researchgate.netethz.ch To achieve completion, this reaction may require heating, indicating that more effective catalytic methods are desirable. researchgate.netethz.ch

Emerging catalytic strategies that can be applied to this scaffold include organocatalysis, transition metal catalysis, and photocatalysis. These methodologies offer pathways to a diverse range of functionalized thietane derivatives.

Organocatalysis: Chiral primary and secondary amines, as well as thiourea (B124793) derivatives, have proven effective in catalyzing the enantioselective conjugate addition of various nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.comresearchgate.netkoreascience.kr These catalysts operate through the formation of iminium ions or by activating the nucleophile through hydrogen bonding. Such approaches could enable the stereocontrolled introduction of substituents at the β-position of the exocyclic chain of this compound.

Transition Metal Catalysis:

Copper-Catalyzed Reactions: Copper-hydride catalyzed reactions are known to facilitate the conjugate reduction of α,β-unsaturated esters, which can be trapped by electrophiles. beilstein-journals.org Furthermore, copper-catalyzed cascade reactions involving reductive aldolization followed by lactonization have been developed for similar substrates. beilstein-journals.org These methods could be adapted to generate novel lactone-fused thietane structures.

Palladium-Catalyzed Hydrogenation: The selective hydrogenation of the exocyclic double bond is a key transformation. Palladium-on-carbon (Pd/C) is a common catalyst for the reduction of α,β-unsaturated ketones and esters. researchgate.net The selectivity of this reaction can often be tuned by the choice of solvent and additives to favor the saturation of the double bond without affecting the ester group or the thietane ring. researchgate.net Enantioselective hydrogenation using chiral palladium complexes or modifiers like cinchonidine (B190817) could provide access to chiral thietane derivatives. researchgate.net

Lewis and Brønsted Acid Catalysis: While applied to thietane dioxides, the use of Lewis acids (e.g., Ca²⁺ salts) and Brønsted acids (e.g., Tf₂NH) to generate carbocationic intermediates on the thietane ring opens up possibilities for Friedel-Crafts type alkylations and reactions with other nucleophiles. acs.org This strategy could potentially be adapted for the derivatization of this compound under specific conditions.

Photocatalysis: The thia-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, is a fundamental method for constructing the thietane ring itself. beilstein-journals.orgnih.govacs.org Modern advancements in visible-light photocatalysis could offer milder and more selective conditions for such cycloadditions, providing access to a wider array of substituted thietane precursors for this compound. acs.org

Below is a table summarizing potential catalytic systems for the derivatization of this compound based on analogous reactions.

Catalyst TypeSpecific Catalyst ExampleReaction TypePotential Product
OrganocatalystChiral Primary Amine (e.g., (S)-proline derivative)Enantioselective Michael AdditionChiral β-functionalized thietane acetates
OrganocatalystThiourea DerivativeMichael Additionβ-functionalized thietane acetates
Transition MetalCopper(I) with a silane (B1218182) reductantConjugate Reduction/Aldol Cascadeγ-Lactone fused thietanes
Transition MetalPalladium on Carbon (Pd/C)Selective HydrogenationEthyl 2-(thietan-3-yl)acetate
Transition MetalRhodium Complex (e.g., Rh-f-spiroPhos)Asymmetric HydrogenationChiral Ethyl 2-(thietan-3-yl)acetate
Lewis AcidCalcium Triflate (Ca(OTf)₂)Friedel-Crafts Alkylation (on activated derivatives)Aryl-substituted thietanes
PhotocatalystVisible-light absorbing dye[2+2] Cycloaddition (for synthesis)Substituted thietane precursors

Future Research Perspectives and Overcoming Current Challenges in Synthesis and Application

The unique structural and physicochemical properties of the thietane ring make it an intriguing scaffold for various applications, particularly in medicinal chemistry. researchgate.netnih.gov The future of this compound and its derivatives is closely tied to their potential biological activity and the surmounting of synthetic and stability challenges.

Future Research Perspectives: The primary driver for future research into this compound is its potential as a building block in drug discovery. nih.govresearchgate.net The thietane ring is considered a valuable three-dimensional scaffold that can serve as an isostere for other chemical groups, offering a way to modulate properties like polarity, solubility, and metabolic stability. researchgate.netnih.gov

Medicinal Chemistry: Thietane-containing nucleosides have shown antiviral activity, and other derivatives have been investigated as anticancer agents. nih.govresearchgate.net Future work will likely focus on synthesizing libraries of derivatives of this compound for screening against a wide range of biological targets. The development of spirocyclic compounds derived from this scaffold is another promising avenue, as spirocycles are increasingly important motifs in medicinal chemistry. ethz.chnih.gov

Materials Science: The strained four-membered ring and the polar sulfur atom could impart unique properties to polymers or other materials. Research in this area is less developed but holds potential.

Overcoming Current Challenges: The broader application of this compound is contingent on addressing several key challenges in its synthesis and handling.

Synthesis: The synthesis of the thietane ring itself can be challenging, often requiring multi-step procedures from precursors like 1,3-dihalides or via ring expansion of thiiranes. beilstein-journals.orgnih.gov While the Wittig-type reaction of thietan-3-one (B1315229) provides a direct route to this compound, the availability and synthesis of substituted thietan-3-ones can be a bottleneck. ethz.ch Future work should focus on developing more efficient, scalable, and versatile synthetic routes to functionalized thietan-3-ones. The use of modern catalytic methods, such as those involving transition metals or photochemistry, for the construction of the thietane ring is a key area for development. nih.govresearchgate.net

Stability and Reactivity: Four-membered rings are inherently strained, which can lead to instability and unexpected rearrangements. msu.edu The thermal decomposition of some thietane derivatives has been noted. ubc.ca The combination of ring strain with the reactive α,β-unsaturated ester system in this compound could make it susceptible to decomposition or polymerization, particularly under harsh reaction conditions or during prolonged storage. A thorough understanding of its stability profile under various conditions (pH, temperature, light) is essential for its reliable use in multi-step syntheses. The potential for carbocation rearrangements, especially in reactions involving acidic conditions, must also be carefully considered. msu.edu

A summary of the challenges and potential solutions is presented in the table below.

ChallengeDescriptionPotential Solution / Future Direction
Synthetic Accessibility Limited availability of diverse starting materials (substituted thietan-3-ones). Multi-step and sometimes low-yielding syntheses of the thietane core. beilstein-journals.orgnih.govDevelopment of novel, high-yield catalytic methods for thietane ring formation. Exploration of new synthetic precursors.
Chemical Stability Inherent ring strain may lead to decomposition or rearrangement under thermal or acidic/basic conditions. msu.eduubc.caDetailed stability studies to define optimal handling and reaction conditions. Development of milder catalytic derivatization methods (e.g., organocatalysis, photocatalysis).
Stereocontrol Derivatization can create new stereocenters, requiring control over stereochemistry for applications in medicinal chemistry.Application of asymmetric catalysis (e.g., chiral organocatalysts, transition metal complexes with chiral ligands) for enantioselective and diastereoselective transformations.
Limited Biological Data The biological activity profile of this compound and its close derivatives is not yet well-explored.Systematic synthesis of derivative libraries and high-throughput screening against various biological targets to identify lead compounds.

Q & A

Advanced Question

  • Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted, using cellulose-based columns and hexane/isopropanol mobile phases .
  • Differential Scanning Calorimetry (DSC) : Detects polymorphic forms or solvates by analyzing melting transitions .
  • Synchrotron XRD : High-flux X-rays for rapid data collection on microcrystalline samples, reducing radiation damage .

How does the electronic structure of the thietane ring influence the compound’s reactivity?

Advanced Question

  • Ring strain : The 4-membered thietane ring has ~20° deviation from ideal tetrahedral angles, increasing susceptibility to ring-opening via nucleophilic attack at the sulfur atom .
  • Conjugation effects : The thietane-ester conjugation stabilizes the enolate form, facilitating alkylation or Michael addition reactions .
  • Spectroscopic signatures : UV-vis spectra (e.g., λmax270nm\lambda_{\text{max}} \approx 270 \, \text{nm}) correlate with π→π* transitions in the thietane-ester system .

What are the best practices for handling this compound in biological assays?

Basic Question

  • Solubility : Use DMSO for stock solutions (10 mM), diluted in PBS to <1% DMSO for cell-based assays .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC50_{50} values, accounting for esterase-mediated hydrolysis in vivo .
  • Control experiments : Include vehicle (e.g., ethyl acetate) and structurally similar analogs to isolate biological effects .

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